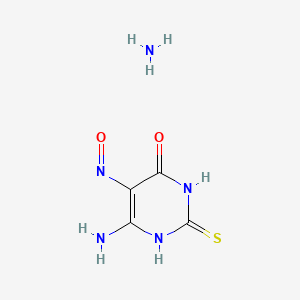
6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, ammonium salt is a complex organic compound that belongs to the class of pyrimidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, ammonium salt typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines, which undergo nitration, reduction, and thiolation reactions under controlled conditions. Common reagents used in these reactions include nitric acid, hydrogen gas, and thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would require optimization of reaction conditions such as temperature, pressure, and pH to maximize yield and purity. Catalysts and solvents play a crucial role in enhancing the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitroso and thioxo groups play a crucial role in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-2-thioxopyrimidin-4(1H)-one: Lacks the nitroso group, resulting in different chemical and biological properties.
5-Nitroso-2-thioxopyrimidin-4(1H)-one: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, ammonium salt is unique due to the presence of both nitroso and thioxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
204701-10-0 |
|---|---|
Molekularformel |
C4H7N5O2S |
Molekulargewicht |
189.20 g/mol |
IUPAC-Name |
6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one;azane |
InChI |
InChI=1S/C4H4N4O2S.H3N/c5-2-1(8-10)3(9)7-4(11)6-2;/h(H4,5,6,7,9,11);1H3 |
InChI-Schlüssel |
CABNQNSAWNPRJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(NC(=S)NC1=O)N)N=O.N |
Verwandte CAS-Nummern |
5451-33-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]](/img/structure/B12689514.png)
![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)

![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)


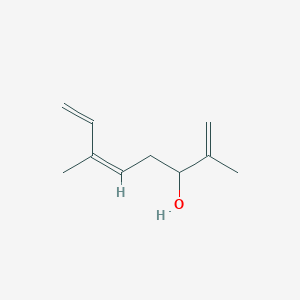

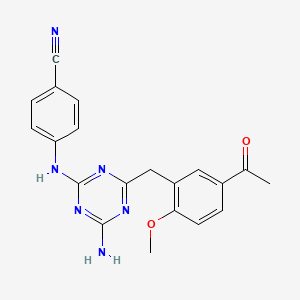

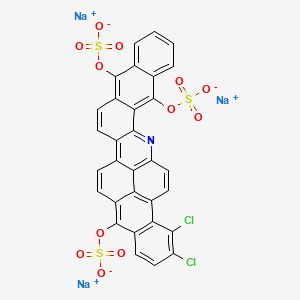
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
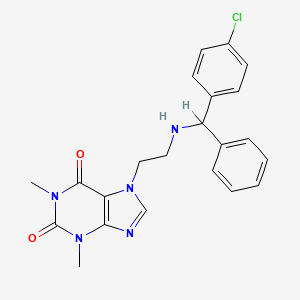
![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)
